Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury is an organosilicon compound that features a unique combination of silicon, mercury, and chlorine atoms. This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . The compound’s structure includes a central mercury atom bonded to a chloro group and a silyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury typically involves the reaction of trimethylsilyl chloride with a suitable mercury precursor. The reaction conditions often require anhydrous environments to prevent hydrolysis and ensure the stability of the product . The process may involve the use of a base catalyst, such as pyridine, to facilitate the reaction and remove by-products like hydrogen chloride .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The direct process involves the reaction of methyl chloride with a silicon-copper alloy to produce trimethylsilyl chloride, which is then reacted with the mercury precursor . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions may lead to the formation of mercury metal or other reduced mercury species.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organosilicon derivatives .
Scientific Research Applications
Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury exerts its effects involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the mercury atom to engage in specific reactions without interference . The compound can form complexes with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar reactivity but without the mercury atom.
Dimethyldichlorosilane: Another organosilicon compound used in similar applications but with different structural properties.
Uniqueness
Chloro[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical and physical properties. Its ability to undergo a variety of reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
62360-48-9 |
---|---|
Molecular Formula |
C10H27ClHgSi3 |
Molecular Weight |
467.62 g/mol |
IUPAC Name |
chloro-[[methyl-bis(trimethylsilylmethyl)silyl]methyl]mercury |
InChI |
InChI=1S/C10H27Si3.ClH.Hg/c1-11(2,3)9-13(7,8)10-12(4,5)6;;/h7,9-10H2,1-6,8H3;1H;/q;;+1/p-1 |
InChI Key |
UCIKVEMQNBUBOX-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C[Si](C)(C)C)C[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.